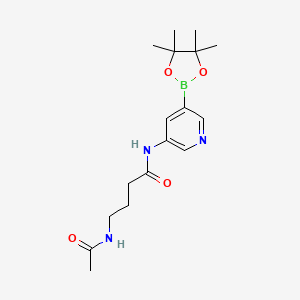

4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide is an organic compound that features a boronic ester group

Wirkmechanismus

Target of Action

Boronic esters, in general, are known to be key reagents in suzuki-miyaura coupling , a widely-used reaction in organic chemistry for forming carbon-carbon bonds .

Mode of Action

The compound, being a boronic ester, likely participates in the Suzuki-Miyaura coupling reaction . In this reaction, the boronic ester undergoes transmetalation, a process where it transfers its organic group to a metal catalyst . This is followed by a reductive elimination step, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which boronic esters play a crucial role, is a fundamental process in the synthesis of various organic compounds . These compounds can then participate in numerous biochemical pathways, depending on their structure and functional groups.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various effects at the molecular and cellular levels depending on their specific structures and properties.

Action Environment

The efficacy and stability of this compound, like any other, can be influenced by various environmental factors. These include temperature, pH, and the presence of other substances that can react with the compound. In the context of the Suzuki-Miyaura coupling reaction, the choice of catalyst, base, and solvent can significantly affect the reaction’s efficiency .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide typically involves the following steps:

Formation of the Boronic Ester: The boronic ester group is introduced via a reaction between a boronic acid and a diol, such as pinacol, under dehydrating conditions.

Amidation Reaction: The amide bond is formed by reacting an amine with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the boronic ester group, to form boronic acids.

Reduction: Reduction reactions can target the amide group, converting it to an amine.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or other peroxides under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as ethanol or toluene.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron can exhibit anticancer properties. The incorporation of the dioxaborolane moiety in 4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide enhances its ability to interact with biological targets. Studies suggest that such compounds can inhibit the growth of cancer cells by interfering with cellular signaling pathways related to proliferation and apoptosis .

Drug Design and Development

The unique structural features of this compound make it a candidate for further modifications aimed at improving bioavailability and selectivity. Its acetamido group may enhance solubility in biological systems, while the pyridine ring can facilitate interactions with various enzymes and receptors .

Materials Science

Polymer Chemistry

The compound's boron-containing structure allows it to be utilized in the synthesis of new polymeric materials. Boron compounds are known to impart unique properties such as thermal stability and enhanced mechanical strength to polymers. Researchers are exploring the use of this compound in creating advanced materials for applications ranging from coatings to structural components .

Nanotechnology

In nanotechnology, boron compounds have been investigated for their potential in drug delivery systems. The ability of this compound to form stable complexes with various drugs can be leveraged to develop nanocarriers that improve the targeted delivery of therapeutic agents .

Chemical Probes in Biological Studies

Fluorescent Probes

The incorporation of a dioxaborolane moiety allows this compound to act as a fluorescent probe in biological imaging. Its ability to bind selectively to specific biomolecules can facilitate the visualization of cellular processes in real-time .

Enzyme Inhibition Studies

This compound has been used in studies aimed at understanding enzyme mechanisms and interactions. By acting as an inhibitor or modulator of specific enzymes, it provides insights into metabolic pathways and can aid in the identification of potential drug targets .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Anticancer Properties | Investigated the cytotoxic effects on various cancer cell lines | Demonstrated significant inhibition of cell proliferation in breast and prostate cancer models |

| Polymer Synthesis Research | Evaluated the incorporation of boron into polymer matrices | Resulted in enhanced thermal stability and mechanical properties compared to control samples |

| Biological Imaging Experiment | Assessed the use of the compound as a fluorescent probe | Successfully visualized cellular uptake and localization within live cells |

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-acetamido-TEMPO: Another compound with an acetamido group, known for its use as a radical scavenger and in oxidation reactions.

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar boronic ester group, used in Suzuki-Miyaura coupling reactions.

Uniqueness

4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its boronic ester group is particularly valuable in cross-coupling reactions, while the acetamido group provides additional reactivity and potential biological activity .

Biologische Aktivität

4-acetamido-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)butanamide is a complex organic compound notable for its unique structural features, including a pyridine ring and a boron-containing moiety. With a molecular formula of C13H19BN2O3 and a molecular weight of approximately 262.11 g/mol, this compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure

The compound's structure is characterized by:

- Acetamido group : Contributes to the compound's solubility and biological interactions.

- Butanamide linkage : Enhances the compound's stability and potential pharmacological activity.

- Boron moiety : Implicated in various biological interactions and applications in drug design.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

- Anticancer Properties : The compound has shown promise as an inhibitor of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. In vitro studies suggest that it may inhibit CDK4/6 activity, leading to reduced proliferation of cancer cells .

- Enzyme Inhibition : Initial findings suggest that this compound can bind to specific enzymes involved in metabolic pathways. This binding may alter enzyme activity and influence cellular metabolism .

- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. The boron moiety is hypothesized to play a role in modulating neuroinflammation .

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

- Study on CDK Inhibition : A study conducted by Konstantinidou et al. demonstrated that structurally similar compounds effectively inhibited CDK activity in cancer cell lines. The research highlighted the importance of the boron-containing moiety in enhancing binding affinity to the target proteins .

- Neuroprotection Research : Research published in various pharmacological journals has indicated that similar pyridine-boron compounds exhibit neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells .

Comparative Analysis

To better understand the uniqueness of this compound compared to other compounds, a comparative table is provided below:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Acetamidopyridine | Contains an acetamido group but lacks the boron moiety | Simpler structure without boron |

| 5-Aminopyridine | Similar pyridine base but no acetamido or boron groups | Lacks functional diversity |

| N-(pyridin-3-yl)butanamide | Contains a butanamide linkage but no acetamido or boron | Less complex functionalization |

The presence of both an acetamido group and a boron moiety in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and utility in drug design .

Eigenschaften

IUPAC Name |

4-acetamido-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BN3O4/c1-12(22)20-8-6-7-15(23)21-14-9-13(10-19-11-14)18-24-16(2,3)17(4,5)25-18/h9-11H,6-8H2,1-5H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNUAEWSHFZRLDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NC(=O)CCCNC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.